molecular formula C10H14ClNS2 B6176078 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride CAS No. 2624138-01-6

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Cat. No. B6176078
CAS RN: 2624138-01-6
M. Wt: 247.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride” is a chemical compound that is structurally related to amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . It is an off-white to light yellow powder or crystals .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of methiopropamine, which is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .


Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride' involves the reaction of 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one is reacted with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "Step 2: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 3: The resulting solid is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2-3.", "Step 4: The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain the final product, methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride." ] }

CAS RN

2624138-01-6

Product Name

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Molecular Formula

C10H14ClNS2

Molecular Weight

247.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.